REACTION_CXSMILES
|
S(=O)(=O)=[O:2].[F:5][C:6]1([F:15])[S:10][C:9](F)(F)[C:8]([F:13])=[C:7]1[F:14].[F-].FC1(F)SC(F)(F)C=C1>>[F:5][C:6]1([F:15])[S:10][C:9](=[O:2])[C:8]([F:13])=[C:7]1[F:14]
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Name
|
|
Quantity
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128 g
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Type
|
reactant
|
Smiles
|
S(=O)(=O)=O
|
Name
|
|
Quantity
|
77.6 g
|
Type
|
reactant
|
Smiles
|
FC1(C(=C(C(S1)(F)F)F)F)F
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
[F-]
|
Name
|
tetrafluoro-2,5-dihydrothiophene
|
Quantity
|
29.5 g
|
Type
|
reactant
|
Smiles
|
FC1(C=CC(S1)(F)F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
|
After an initial exotherm, the mixture was refluxed for 30 min.
|
Duration
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30 min
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Type
|
CUSTOM
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Details
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to give 121.9 g, bp 42°-55° C.
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Type
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DISTILLATION
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Details
|
Redistillation of this product
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Name
|
|
Type
|
product
|
Smiles
|
FC1(C(=C(C(S1)=O)F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.9 g | |
YIELD: PERCENTYIELD | 25% | |
YIELD: CALCULATEDPERCENTYIELD | 24.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |